2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE
Overview
Description
2-(2,5-DIMETHYLPHENYL)-2-OXOETHYL 2-[(2-PHENYLACETYL)AMINO]ACETATE is a useful research compound. Its molecular formula is C20H21NO4 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2,5-dimethylphenyl)-2-oxoethyl N-(phenylacetyl)glycinate is 339.14705815 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodecarboxylative Additions
Photodecarboxylative addition reactions involving N-protected α-amino acids showcase a method where compounds like 2-(2,5-dimethylphenyl)-2-oxoethyl N-(phenylacetyl)glycinate could potentially be applied. Specifically, photoreactions of N,N-dimethylated α-amino acid salts with N-methylphthalimide lead to photoreduction and acetone trapping, highlighting the nuanced reactivity of similar compounds under light-induced conditions (Gallagher et al., 2010).
Conformational Analysis of Glycosides
Studies on phenyl glycosides, including structures similar to 2-(2,5-dimethylphenyl)-2-oxoethyl N-(phenylacetyl)glycinate, offer insights into their solid-state properties through X-ray diffraction and NMR analysis. Such research aids in understanding the molecular conformations and potential applications in designing molecules with desired physical characteristics (Wałejko et al., 2019).
Asymmetric Oxidative Dimerization
The asymmetric oxidative dimerization of glycinates opens avenues for synthesizing compounds with specific stereochemical configurations, useful in creating enantiomerically enriched products for various applications, including medicinal chemistry (Alvarez-Ibarra et al., 1997).
Multicomponent Cycloaddition Reactions
Silver-catalyzed multicomponent 1,3-dipolar cycloaddition reactions involving azomethine ylides demonstrate the synthetic utility of compounds like 2-(2,5-dimethylphenyl)-2-oxoethyl N-(phenylacetyl)glycinate in constructing complex molecular architectures. Such reactions facilitate the synthesis of polysubstituted proline derivatives, highlighting the potential in generating bioactive molecules (Mancebo‐Aracil et al., 2015).
Oxidative Coupling Polymerization
The oxidative coupling polymerization of similar dimethylphenols underlines the potential of 2-(2,5-dimethylphenyl)-2-oxoethyl N-(phenylacetyl)glycinate in polymer science, especially in creating high molecular weight polymers with distinct thermal properties (Shibasaki et al., 2007).
Properties
IUPAC Name |
[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[(2-phenylacetyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14-8-9-15(2)17(10-14)18(22)13-25-20(24)12-21-19(23)11-16-6-4-3-5-7-16/h3-10H,11-13H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEPUJHVGDFROF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)COC(=O)CNC(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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